molecular formula C10H10N2O2 B2720137 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-ol CAS No. 1603108-27-5

1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-ol

Cat. No. B2720137
CAS RN: 1603108-27-5
M. Wt: 190.202
InChI Key: WNSNTPZQRIEUNR-UHFFFAOYSA-N
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Description

“1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-ol” is a chemical compound with the CAS Number: 1603108-27-5 . It has a molecular weight of 190.2 and its IUPAC name is 1-(5-phenyl-1,2,4-oxadiazol-3-yl)ethan-1-ol . The compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The molecular structure of “1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-ol” consists of a five-membered heterocyclic ring with an oxygen and two nitrogen atoms, which is characteristic of 1,2,4-oxadiazoles . The InChI code for this compound is 1S/C10H10N2O2/c1-7(13)9-11-10(14-12-9)8-5-3-2-4-6-8/h2-7,13H,1H3 .


Physical And Chemical Properties Analysis

“1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-ol” is a powder that is stored at room temperature . It has a molecular weight of 190.2 .

Scientific Research Applications

Before we dive into the specific compound, let’s understand the broader context. 1,2,4-Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. Among the various isomers, 1,3,4-oxadiazoles stand out due to their high importance and wide range of applications in scientific fields such as pharmaceuticals, drug discovery, scintillating materials, and dyestuff industry .

Now, let’s focus on 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-ol and explore its unique applications:

Drug Discovery and Medicinal Chemistry: The 1,2,4-oxadiazole ring system has attracted significant attention for drug development due to its bioisosteric properties and diverse biological activities. Researchers have synthesized novel compounds based on this framework, leading to the discovery of several drugs containing the 1,2,4-oxadiazole unit. These compounds exhibit promising pharmacological properties, making them valuable candidates for further exploration in drug design .

Anticancer Potential: Studies have investigated the anticancer activity of 1,2,4-oxadiazole derivatives. Researchers have synthesized and evaluated these compounds for their cytotoxic effects against cancer cells. Techniques like the MTT assay, which measures mitochondrial enzyme activity, have been employed to assess their impact on cell viability .

Antimicrobial Properties: 1,2,4-Oxadiazoles have also shown antimicrobial potential. Researchers have designed derivatives with antibacterial and antifungal properties. These compounds could serve as leads for developing new antimicrobial agents .

Scintillating Materials: The unique electronic properties of 1,2,4-oxadiazoles make them interesting candidates for scintillation applications. These materials can convert ionizing radiation into detectable light signals, making them useful in radiation detectors and imaging devices .

Synthetic Methods: Efficient synthetic methods for 1,2,4-oxadiazole-based compounds have been developed. Researchers have explored various routes to access these molecules, enabling further exploration of their biological activities .

Other Applications: Beyond the mentioned fields, 1,2,4-oxadiazoles have found applications in areas like materials science, organic electronics, and coordination chemistry. Their versatility continues to inspire researchers worldwide .

Biernacki, K., Daśko, M., Ciupak, O., Kubiński, K., Rachon, J., & Demkowicz, S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. Read more MTT assay: Enables quantification of living cells by measuring mitochondrial enzyme activity and reducing tetrazolium dye MTT to purple formazan. Tarasenko, M. V., Kotlyarova, V. D., Baykov, S. V., & Shetnev, A. A. (2022). Synthesis, Anticancer Evaluation, and Biological Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 21(6), 2235. Read more Example of scintillating materials based on 1,2,4-oxadiazoles: View image

Safety and Hazards

The compound is associated with certain hazards, as indicated by the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

Future Directions

The future directions for “1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-ol” and similar compounds could involve further exploration of their potential as anti-infective agents . Additionally, the development of new synthetic routes and the study of their chemical reactions could also be areas of future research .

properties

IUPAC Name

1-(5-phenyl-1,2,4-oxadiazol-3-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7(13)9-11-10(14-12-9)8-5-3-2-4-6-8/h2-7,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSNTPZQRIEUNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NOC(=N1)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-ol

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